molecular formula C25H23N5O3S2 B11703493 N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide

N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide

Cat. No.: B11703493
M. Wt: 505.6 g/mol
InChI Key: TVZKMJSWTIHPKZ-UHFFFAOYSA-N
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Description

The compound N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked to a benzenesulfonamide group via a thiourea (carbothioyl) bridge and a phenylmethylene spacer.

Properties

Molecular Formula

C25H23N5O3S2

Molecular Weight

505.6 g/mol

IUPAC Name

1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

InChI

InChI=1S/C25H23N5O3S2/c1-18-22(24(31)30(29(18)2)20-14-8-4-9-15-20)26-25(34)27-23(19-12-6-3-7-13-19)28-35(32,33)21-16-10-5-11-17-21/h3-17H,1-2H3,(H2,26,27,28,34)

InChI Key

TVZKMJSWTIHPKZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/C(=N\S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Phenylhydrazine with Acetylacetone

The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine core is synthesized via cyclization of phenylhydrazine with acetylacetone (2,4-pentanedione). This reaction proceeds in acetic acid under reflux, yielding the pyrazolone ring through keto-enol tautomerization and subsequent cyclodehydration. The methyl groups at positions 1 and 5 originate from acetylacetone, while the phenyl group at position 2 is introduced via phenylhydrazine.

Reaction Conditions :

  • Solvent : Acetic acid (10 mL/g substrate)

  • Temperature : 80–90°C, 6–8 hours

  • Yield : 75–85%

Functionalization at Position 4

The 4-amino group is introduced via chlorination followed by amination. Chlorination of the pyrazolone at position 4 is achieved using chlorine gas in dichloromethane at 0–5°C. Subsequent treatment with aqueous ammonia (25%) at 60°C for 12 hours replaces the chlorine atom with an amine group, yielding 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine.

Thiourea Bridge Formation

Reaction with Thiophosgene

The 4-amino pyrazolone reacts with thiophosgene (Cl₂C=S) in anhydrous tetrahydrofuran (THF) to form an isothiocyanate intermediate. This intermediate is then treated with ammonium hydroxide to generate the carbothioylamino (-NH-CS-NH₂) group.

Optimization Notes :

  • Stoichiometry : 1:1.2 molar ratio (pyrazolone:thiophosgene)

  • Temperature : 0°C to room temperature, 2 hours

  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate

Schiff Base Condensation

Formation of the Methylene Bridge

The thiourea intermediate undergoes condensation with benzaldehyde in ethanol under acidic catalysis (conc. HCl, 2 drops) to form the (phenyl)methylene linkage. The reaction proceeds via imine formation, with water removal facilitated by molecular sieves.

Key Parameters :

  • Molar Ratio : 1:1.5 (thiourea:benzaldehyde)

  • Reaction Time : 4–6 hours

  • Yield : 68–72%

Sulfonylation with Benzenesulfonyl Chloride

Coupling Reaction

The primary amine generated during Schiff base condensation reacts with benzenesulfonyl chloride in THF using triethylamine as a base. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to enhance coupling efficiency.

Procedure :

  • Dissolve the amine (1 mmol) and benzenesulfonyl chloride (1.2 mmol) in THF (10 mL).

  • Add EDCI (1.1 mmol) and HOBt (1.1 mmol).

  • Stir at room temperature for 12 hours.

  • Quench with ice-water and extract with dichloromethane.

Yield : 70–78%

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr, cm⁻¹) : 3340 (N-H), 1680 (C=O), 1320/1160 (SO₂)

  • ¹H NMR (DMSO- d6) : δ 2.35 (s, 3H, CH₃), 7.45–8.10 (m, 15H, aromatic), 10.20 (s, 1H, NH)

  • ¹³C NMR : 165.5 (C=O), 143.2 (C=S), 134.0–128.5 (aromatic carbons)

Crystallographic Data (from Analogous Structures)

  • Space Group : P-1

  • Hydrogen Bonding : N-H⋯O (2.12 Å) and C-H⋯O (2.35 Å) interactions stabilize the dimeric structure

Challenges and Optimization Strategies

Regioselectivity in Pyrazolone Formation

Competing formation of 1,3-dimethyl isomers is mitigated by using excess acetylacetone (1.5 equiv) and slow addition of phenylhydrazine.

Purification of Thiourea Intermediate

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted thiophosgene and ammonium salts.

Scale-Up Considerations

Solvent Recovery

THF and ethyl acetate are distilled and reused to reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Research indicates that compounds similar to N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide exhibit significant biological activities. Notable areas of investigation include:

Antibacterial Properties

The sulfonamide group is known for its antibacterial effects. Compounds containing this group have historically been used to treat bacterial infections.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, which could be leveraged in treating metabolic disorders.

Case Studies

Several studies have documented the biological efficacy of similar compounds:

  • Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives exhibit strong antibacterial activity against various strains of bacteria, suggesting that this compound could be effective in treating resistant bacterial infections.
    Compound NameActivityReference
    SulfanilamideAntibacterial
    PhenazopyridineAnalgesic
  • Anticancer Studies : Research has indicated that similar pyrazole derivatives can inhibit cancer cell proliferation in vitro and in vivo models. The unique structure of this compound might enhance its anticancer efficacy compared to other compounds.

Mechanism of Action

The mechanism of action of 1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Interference with cellular pathways: It may disrupt or modulate key cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrazolone Derivatives

Pyrazolone-based compounds are widely studied for their analgesic, anti-inflammatory, and antipyretic activities. Key analogs include:

Compound Name Substituent(s) Key Features
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () Acetamide with methylsulfanylphenyl Exhibits planar amide groups and R22(10) hydrogen-bonded dimers .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide () 4-Methylbenzenesulfonamide Similar sulfonamide group but lacks thiourea bridge; used in crystallography .
4-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide (Benzapyrin, ) Benzamide Antipyretic intermediate; lacks sulfonamide, affecting solubility .

Key Differences :

  • Thiourea vs. Thiourea’s sulfur atom may also influence redox properties .

Substituent-Driven Properties

Sulfonamide Derivatives
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide (): Molecular Weight: 371.45 g/mol vs. Physical Properties: Boiling point 507.2±60.0 °C; density 1.35±0.1 g/cm³; pKa ~6.67 . The target compound’s thiourea may lower solubility due to reduced polarity.
Acetamide Derivatives
  • Crystallography: Forms R22(10) hydrogen-bonded dimers via N–H⋯O interactions, a motif common in pyrazolone derivatives .

Thiourea-Containing Analogs

While direct thiourea analogs are scarce in the evidence, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () includes a sulfanyl group. This compound’s triazole-thioether moiety suggests enhanced π-π stacking and metal coordination compared to the target compound’s benzenesulfonamide .

Structural and Functional Implications

Hydrogen Bonding and Crystal Packing

Pyrazolone derivatives predominantly form R22(10) hydrogen-bonded dimers (N–H⋯O), as seen in and . The target compound’s thiourea group may introduce additional N–H⋯S interactions, altering packing efficiency and thermal stability .

Bioactivity and Drug Design

  • Kinase Inhibition : Analogs in show kinase inhibitory effects, suggesting the target compound’s sulfonamide and thiourea groups could enhance binding to ATP pockets .
  • Antioxidant Potential: Thiourea derivatives are known antioxidants, though this requires validation for the target compound .

Spectroscopic and Analytical Comparisons

  • NMR/Mass Spectrometry : The thiourea group in the target compound may produce distinct ¹³C NMR shifts (~170–180 ppm for C=S) and unique MS/MS fragmentation patterns compared to amides .
  • Molecular Networking : Cosine scores for MS/MS spectra would differentiate the target compound from analogs like or 16 .

Biological Activity

N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structure, and biological properties, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C18H19N3O3SC_{18}H_{19}N_3O_3S, and it has a molecular weight of approximately 365.43 g/mol. The structure includes a sulfonamide group, which is significant for its biological activity.

Synthesis

The synthesis typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with various thiocarbonyl compounds under acidic conditions. The synthetic pathway can be summarized as follows:

  • Preparation of Pyrazole Derivative : The initial step involves the formation of the pyrazole ring through cyclization reactions.
  • Formation of Sulfonamide Linkage : Subsequent reactions introduce the sulfonamide moiety, enhancing the compound's solubility and biological interaction capabilities.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for anticancer properties. It has shown promising results in inhibiting the proliferation of several cancer cell lines. For instance, docking studies suggest that it interacts effectively with proteins involved in cancer cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits cell proliferation
Enzyme InhibitionPotential inhibitor of prostaglandin reductase (PTGR2)

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π–π stacking interactions with target proteins. For example, molecular docking studies reveal that the pyrazole nitrogen acts as a hydrogen bond donor, enhancing binding affinity to enzymes like PTGR2 .

Case Studies

  • Antimicrobial Study : A study conducted by Farghaly et al. demonstrated the effectiveness of similar pyrazole derivatives against pathogenic bacteria, establishing a correlation between structure and activity .
  • Cancer Cell Line Analysis : Another study focused on evaluating the cytotoxic effects on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are common synthetic routes for preparing N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting a sulfonamide derivative with a pyrazolone precursor (e.g., 4-aminoantipyrine) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents. For example, details a method where 2,4-dichlorophenylacetic acid and 4-aminoantipyrine are coupled using EDC in dichloromethane with triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction and crystallization .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths, angles, and hydrogen-bonding patterns. For instance, and report R factors < 0.1, with planar amide groups and dihedral angles between aromatic rings (e.g., 48.45°–80.70°), which influence molecular packing . Refinement protocols often use riding models for hydrogen atoms with isotropic displacement parameters .

Q. What spectroscopic methods are used to validate purity and structure?

  • NMR : Proton and carbon-13 NMR identify functional groups and confirm substitution patterns (e.g., sulfonamide S=O and pyrazole NH signals) .
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., MW ≈ 500–550 g/mol for related compounds) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, highlights using reaction path searches to identify energy barriers and optimize conditions (e.g., solvent choice, temperature). Computational models can also predict regioselectivity in carbothioyl group formation . Coupling this with experimental data (e.g., from ) reduces trial-and-error cycles .

Q. What strategies address contradictions in biological activity data for structurally similar analogs?

Contradictions often arise from substituent effects. For example, shows that replacing a methyl group with a fluorophenyl moiety (as in ) alters hydrogen-bonding capacity and steric bulk, impacting receptor binding. Methodological solutions include:

  • Comparative SAR Studies : Systematically varying substituents and testing activity (e.g., IC50 values).
  • Molecular Dynamics Simulations : Modeling ligand-receptor interactions to explain divergent results .

Table 1 : Structural Modifications and Observed Activities in Analogous Compounds

Substituent (R)Biological ActivityKey InteractionReference
3-FluorophenylCOX-2 inhibitionH-bond with Arg513
2,4-DichlorophenylAntibacterialHydrophobic pocket binding

Q. How do steric and electronic factors influence the compound’s supramolecular assembly?

SC-XRD data () reveal that bulky substituents (e.g., dichlorophenyl groups) increase dihedral angles (e.g., 80.70°), disrupting π-π stacking. Conversely, electron-withdrawing groups (e.g., sulfonamide) enhance hydrogen-bonding networks (R₂²(10) motifs in ), stabilizing crystal lattices . Advanced studies use Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What advanced analytical techniques resolve ambiguities in reaction mechanisms?

  • Isotopic Labeling : Track atom migration during thiourea formation (e.g., ¹⁵N-labeled amines).
  • In Situ IR/Raman Spectroscopy : Monitor intermediate species (e.g., acylurea) in coupling reactions .
  • Kinetic Profiling : Compare rate constants under varying conditions (e.g., EDC vs. DCC coupling agents) .

Methodological Considerations

Q. How should researchers design experiments to minimize byproducts in the synthesis?

  • Stepwise Monitoring : Use TLC or HPLC to track reaction progress.
  • Temperature Control : Maintain low temperatures (273 K) to suppress side reactions (e.g., ).
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (methylene chloride/ether) .

Q. What protocols ensure reproducibility in crystallographic studies?

  • Crystal Growth : Slow evaporation from dichloromethane/ethanol mixtures ().
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) and multi-scan absorption corrections.
  • Validation : Check CIF files against IUCr standards for bond length/angle outliers .

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